molecular formula C20H17FN4O2 B2703842 (3-(4-Fluorophenoxy)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2191266-65-4

(3-(4-Fluorophenoxy)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2703842
CAS RN: 2191266-65-4
M. Wt: 364.38
InChI Key: CBRZRMIKIFDNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-Fluorophenoxy)phenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation, which is resistant to first and second-generation EGFR TKIs.

Scientific Research Applications

Anticancer Properties

The compound has shown promise in cancer research, particularly in human colon cancer cells. Researchers have reported that it induces apoptosis (programmed cell death) via several mechanisms:

Antibacterial Activity

While not extensively studied, derivatives of this compound have been synthesized and evaluated for antibacterial properties. For instance, novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides showed in vitro antibacterial activity against gram-negative and gram-positive bacterial strains .

Thiazol Derivatives

The compound’s thiazol derivatives have been investigated for their biological effects. N,4-diphenylthiazol-2-amine derivatives exhibited interesting properties, although further research is needed .

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c21-15-4-6-17(7-5-15)27-18-3-1-2-14(10-18)20(26)25-12-16(13-25)24-19-11-22-8-9-23-19/h1-11,16H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRZRMIKIFDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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